N-(2-(3-(4-fluorobenzyl)ureido)ethyl)-4-propionamidobenzamide
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Description
Starting Materials: The N-(2-(3-(4-fluorobenzyl)ureido)ethyl) intermediate and propionyl chloride.
Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine in an organic solvent like dichloromethane, resulting in the final product, N-(2-(3-(4-fluorobenzyl)ureido)ethyl)-4-propionamidobenzamide.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-fluorobenzyl)ureido)ethyl)-4-propionamidobenzamide typically involves multiple steps:
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Formation of the Fluorobenzyl Urea Intermediate
Starting Materials: 4-fluorobenzylamine and isocyanate.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the intermediate 4-fluorobenzylurea.
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Coupling with Ethylamine
Starting Materials: The 4-fluorobenzylurea intermediate and ethylamine.
Reaction Conditions: This step involves heating the mixture in a solvent like ethanol, leading to the formation of the N-(2-(3-(4-fluorobenzyl)ureido)ethyl) intermediate.
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methylcarbamoylamino]ethyl]-4-(propanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c1-2-18(26)25-17-9-5-15(6-10-17)19(27)22-11-12-23-20(28)24-13-14-3-7-16(21)8-4-14/h3-10H,2,11-13H2,1H3,(H,22,27)(H,25,26)(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLCJHWLEKEWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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